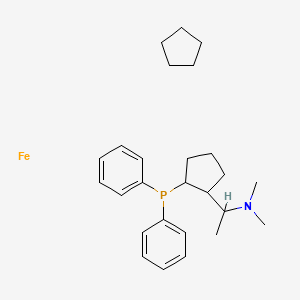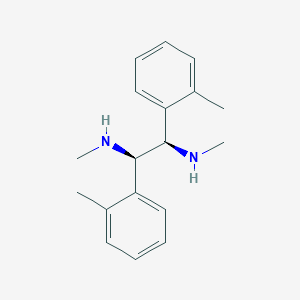
(1R,2R)-N1,N2-Dimethyl-1,2-di-o-tolylethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-N1,N2-Dimethyl-1,2-di-o-tolylethane-1,2-diamine is a chiral diamine compound with significant applications in organic synthesis and catalysis. This compound is characterized by its two methyl groups and two o-tolyl groups attached to the ethane-1,2-diamine backbone, making it a valuable ligand in asymmetric synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N1,N2-Dimethyl-1,2-di-o-tolylethane-1,2-diamine typically involves the reaction of (1R,2R)-1,2-diaminocyclohexane with o-tolylmethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization or chromatography to obtain the pure product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(1R,2R)-N1,N2-Dimethyl-1,2-di-o-tolylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary amines.
科学研究应用
(1R,2R)-N1,N2-Dimethyl-1,2-di-o-tolylethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: Investigated for its potential in enzyme inhibition and as a building block for biologically active molecules.
Medicine: Explored for its role in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes
作用机制
The mechanism of action of (1R,2R)-N1,N2-Dimethyl-1,2-di-o-tolylethane-1,2-diamine involves its interaction with molecular targets through its chiral centers. The compound can form complexes with metal ions, which then participate in catalytic cycles. These complexes can facilitate various chemical transformations by stabilizing transition states and lowering activation energies .
相似化合物的比较
Similar Compounds
(1R,2R)-1,2-Diphenylethylenediamine: Another chiral diamine with phenyl groups instead of o-tolyl groups.
(1R,2R)-N,N’-Dimethyl-1,2-cyclohexanediamine: A similar compound with a cyclohexane backbone instead of an ethane backbone.
Uniqueness
(1R,2R)-N1,N2-Dimethyl-1,2-di-o-tolylethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties make it particularly effective as a chiral ligand in asymmetric synthesis, offering advantages in selectivity and reactivity compared to other similar compounds .
属性
分子式 |
C18H24N2 |
|---|---|
分子量 |
268.4 g/mol |
IUPAC 名称 |
(1R,2R)-N,N'-dimethyl-1,2-bis(2-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H24N2/c1-13-9-5-7-11-15(13)17(19-3)18(20-4)16-12-8-6-10-14(16)2/h5-12,17-20H,1-4H3/t17-,18-/m1/s1 |
InChI 键 |
RXHWPJDPYDGJNR-QZTJIDSGSA-N |
手性 SMILES |
CC1=CC=CC=C1[C@H]([C@@H](C2=CC=CC=C2C)NC)NC |
规范 SMILES |
CC1=CC=CC=C1C(C(C2=CC=CC=C2C)NC)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[4-[[(2-Phenylcyclopropyl)amino]methyl]piperidin-1-yl]methyl]benzoic acid](/img/structure/B13386765.png)
![12-[2-Cyclohexa-1,5-dien-1-yl-4-[4-(3,5-diphenylphenyl)-2-hexa-1,3,5-trien-3-yl-1,2-dihydro-1,3,5-triazin-6-yl]-6-phenylphenyl]-5-phenylindolo[3,2-c]carbazole](/img/structure/B13386778.png)
![17-Hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B13386780.png)
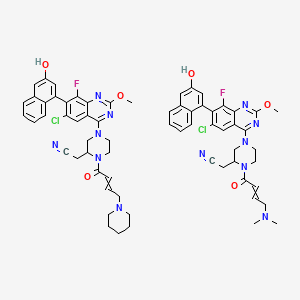
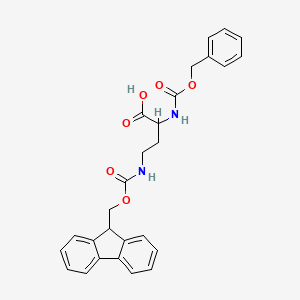
![3-[11,15-Dimethyl-5-methylidene-14-(6-methyl-7-oxohept-5-en-2-yl)-6-oxo-7-oxapentacyclo[8.7.0.01,3.04,8.011,15]heptadecan-3-yl]propanoic acid](/img/structure/B13386803.png)
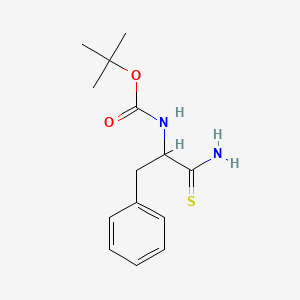
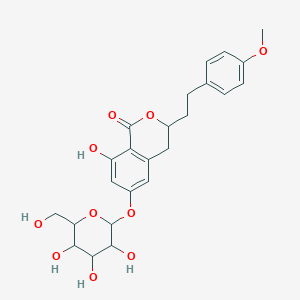
![Ganclclovir, [8-3H]](/img/structure/B13386819.png)
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[[2-(octadec-9-enoylamino)acetyl]amino]hexanoic acid](/img/structure/B13386824.png)
![tert-butyl N-[(E)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino]carbamate](/img/structure/B13386832.png)
![6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide](/img/structure/B13386838.png)
